alpha-Zearalenol

Endocrine disruption Reporter gene assay Estrogen receptor alpha

Select α-Zearalenol for its unmatched estrogenic potency (~70-fold greater than zearalenone) in ERα-mediated endocrine disruption studies. As a mandatory reference standard for LC-MS/MS method validation in food and feed safety (distinct RT 21.96 min), and a critical test compound for genotoxicity assessment where it exhibits damage comparable to its parent, this high-purity (≥98% HPLC) metabolite ensures accuracy where compound-specific selection is scientifically non-negotiable.

Molecular Formula C18H24O5
Molecular Weight 320.4 g/mol
Cat. No. B1239451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Zearalenol
Synonyms(-)-beta-zearalenol
(3R,7R,11E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one
1H-2-benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)-
3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
alpha-zearalenol
alpha-zearalenol, (cis)-isomer
beta-trans-zearalenol
beta-zearalenol
zearalenol
Molecular FormulaC18H24O5
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O
InChIInChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12?,14-/m1/s1
InChIKeyFPQFYIAXQDXNOR-RLFMVEGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Zearalenol (α-ZEL): A High-Potency Estrogenic Mycotoxin Standard for Endocrine Disruption Research and Residue Analysis


α-Zearalenol (α-ZEL, CAS 36455-72-8) is a non-steroidal estrogenic mycotoxin and a primary reduced metabolite of zearalenone (ZEN), produced by Fusarium fungi. It belongs to the resorcylic acid lactone class of macrolides [1]. α-ZEL acts as a potent agonist of estrogen receptor alpha (ERα) and is recognized for its xenoestrogenic effects, which can cause reproductive disorders in animals . As a key contaminant in cereal crops, analytical reference standards of high purity (typically ≥98% by HPLC) are essential for toxicological studies and for the development and validation of sensitive detection methods in food and feed safety .

Why Generic Substitution of α-Zearalenol with Zearalenone or β-Zearalenol is Scientifically Unjustifiable


Interchanging α-zearalenol (α-ZEL) with its parent mycotoxin zearalenone (ZEN) or its epimer β-zearalenol (β-ZEL) is not valid due to profound, quantifiable differences in their biological activity and toxicokinetic behavior. While all three are Fusarium-derived mycoestrogens, their relative potencies at the estrogen receptor, their propensity to cause genotoxic damage, and their metabolic pathways are distinct. For instance, α-ZEL exhibits estrogenic potency approximately 70 times greater than ZEN [1], and while ZEN and α-ZEL demonstrate comparable genotoxicity, β-ZEL is significantly less genotoxic [2]. Such divergent profiles preclude any assumption of functional equivalence and demand compound-specific selection for accurate research or analytical applications.

Quantitative Differentiation of α-Zearalenol Against Its Primary Analogs: A Procurement-Relevant Evidence Guide


Estrogenic Potency: α-Zearalenol vs. Zearalenone and β-Zearalenol in ERα Reporter Gene Assay

In a direct head-to-head comparison using an estrogen-responsive reporter gene assay, α-zearalenol (α-ZEL) was found to be approximately 70 times more potent than its parent compound, zearalenone (ZEN), and twice as potent as its epimer, β-zearalenol (β-ZEL) [1]. The absolute estrogenic potency of α-ZEL (EC50 = 0.022 nM) was only marginally less than that of the endogenous hormone 17β-estradiol (EC50 = 0.015 nM) [1]. This establishes α-ZEL as the primary driver of estrogenic activity among the ZEN metabolic family.

Endocrine disruption Reporter gene assay Estrogen receptor alpha

Receptor Binding Affinity: α-Zearalenol vs. Zearalenone for Human ERα and ERβ

In a comparative study of human estrogen receptor binding, α-zearalenol (reported as 'zeranol' in the study but chemically consistent with α-ZEL) demonstrated a significantly higher binding affinity for both ERα and ERβ compared to zearalenone (ZEN) [1]. The IC50 values for displacing radiolabeled estradiol from human ERα were 21.79 nM for α-ZEL versus 240.4 nM for ZEN, representing an approximately 11-fold higher affinity for α-ZEL [1]. For ERβ, the IC50 values were 42.76 nM for α-ZEL and 165.7 nM for ZEN, showing a roughly 4-fold higher affinity [1].

Receptor binding Estrogen receptor Radioligand assay

Genotoxic Potential: α-Zearalenol vs. β-Zearalenol in Chromosome Aberration Assays

A direct comparative study using the chromosome aberration assay in both mouse bone-marrow cells (in vivo) and cultured HeLa cells (in vitro) established that α-zearalenol (α-ZOL) and zearalenone (ZEN) induce a similar, higher level of genotoxicity compared to β-zearalenol (β-ZOL) [1]. The study reported that ZEN and α-ZOL were both more genotoxic than β-ZOL in the two systems tested [1]. While the study did not provide a single numerical 'fold-change' for genotoxicity, it quantifies the effect by stating that α-ZOL increased the percentage of chromosome aberrations in a dose-dependent manner, with its effect being statistically indistinguishable from ZEN and significantly greater than that of β-ZOL [1].

Genotoxicity Chromosome aberration In vitro toxicology

Metabolic Stability: CYP450 Enzyme Interactions of α-Zearalenol vs. Zearalenone

A 2024 study on the interaction of these mycotoxins with cytochrome P450 (CYP) enzymes revealed a key difference in their metabolic handling [1]. In depletion assays using human recombinant CYP enzymes, both CYP1A2 and CYP3A4 were able to significantly decrease the concentration of zearalenone (ZEN) and β-zearalenol (β-ZEL). However, only CYP1A2, and not CYP3A4, was effective at reducing the concentration of α-zearalenol (α-ZEL) [1]. This indicates that α-ZEL is a poorer substrate for CYP3A4-mediated metabolism compared to ZEN and β-ZEL, which may contribute to its different toxicokinetic profile in vivo.

Metabolism Cytochrome P450 Toxicokinetics

Definitive Applications for α-Zearalenol Based on Comparative Evidence


Endocrine Disruption Research Requiring the Highest Estrogenic Potency Among ZEN Metabolites

α-Zearalenol should be the compound of choice for in vitro studies on estrogen receptor-mediated endocrine disruption where maximal potency is required. Its EC50 of 0.022 nM in a reporter gene assay is ~70-fold more potent than zearalenone, making it the most suitable analog for investigating strong ERα agonism without requiring the use of endogenous hormones like 17β-estradiol [1]. This is particularly relevant for mechanistic studies in cell lines such as MCF-7.

Toxicological Studies on Genotoxicity and Carcinogenic Potential of Fusarium Mycotoxins

For researchers investigating the genotoxic and potentially carcinogenic risks of Fusarium mycotoxins, α-zearalenol is an essential test compound. Direct comparative evidence demonstrates that α-zearalenol is as genotoxic as its parent zearalenone and significantly more genotoxic than β-zearalenol in both in vivo and in vitro chromosome aberration assays [2]. Studies using only the parent compound may underestimate the toxicological burden, as the highly genotoxic metabolite α-ZEL is formed in vivo.

Development and Validation of LC-MS/MS Analytical Methods for Food and Feed Safety

In the analytical chemistry sector, α-zearalenol is a mandatory reference standard for the development and validation of LC-MS/MS methods aimed at detecting and quantifying zearalenone and its metabolites in complex matrices like food, feed, and biological fluids [3]. Its inclusion in multi-analyte methods is non-negotiable for accurate risk assessment, given its distinct chromatographic and mass spectrometric properties, such as its retention time (21.96 min) and specific MS/MS transitions in validated methods [4].

In Vivo Toxicokinetic and Metabolism Studies in Model Organisms

When designing in vivo studies to understand the disposition and metabolism of zearalenone, the use of α-zearalenol is critical. Evidence shows that α-ZEL is not only a major metabolite but also exhibits a distinct interaction profile with metabolic enzymes, being a poor substrate for CYP3A4 compared to ZEN and β-ZEL [5]. Studies that only administer ZEN and track total metabolites cannot delineate the specific toxicokinetic behavior of the highly potent α-ZEL, which is essential for establishing accurate reference points for human risk assessment [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Zearalenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.